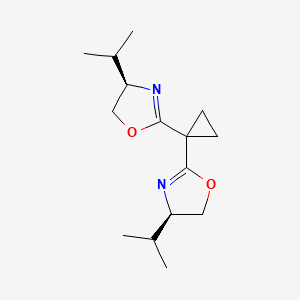![molecular formula C15H21BrN2O2 B13658159 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine: is a chemical compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a tert-butoxycarbonyl (Boc) protecting group at the 3rd position, and an amine group at the 1st position of the tetrahydrobenzoazepine ring. The structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine typically involves the following steps:
Bromination: The starting material, 2,3,4,5-tetrahydro-1H-benzo[d]azepine, is brominated at the 7th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Protection: The amine group at the 1st position is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the brominated intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or methanol is commonly used for Boc deprotection.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deprotected Amine: The free amine form of the compound after Boc removal.
Oxidized or Reduced Products: Depending on the specific oxidation or reduction reaction performed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: The compound serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a building block for designing biological probes to study various biochemical pathways.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of central nervous system (CNS) disorders.
Industry:
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine is primarily determined by its interaction with molecular targets in biological systems. The compound can interact with various enzymes, receptors, and ion channels, modulating their activity. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- 7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Comparison:
- Structural Differences: The presence of different functional groups (e.g., Boc group, oxazinone ring) distinguishes these compounds from each other.
- Reactivity: The reactivity of these compounds varies based on the functional groups present, influencing their suitability for different chemical reactions and applications.
- Applications: While all these compounds can be used in organic synthesis and drug development, their specific applications may differ based on their unique structural features.
Eigenschaften
Molekularformel |
C15H21BrN2O2 |
|---|---|
Molekulargewicht |
341.24 g/mol |
IUPAC-Name |
tert-butyl 5-amino-8-bromo-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-6-10-8-11(16)4-5-12(10)13(17)9-18/h4-5,8,13H,6-7,9,17H2,1-3H3 |
InChI-Schlüssel |
UHTDGEDQJIUYCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2)Br)C(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


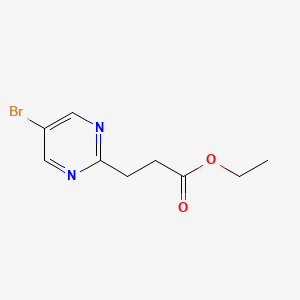
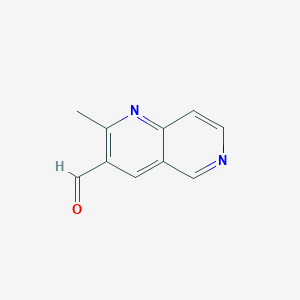

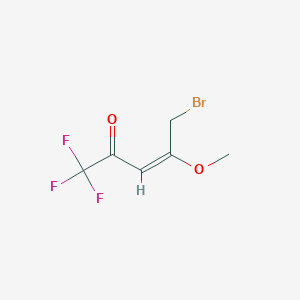

![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)

![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)

![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
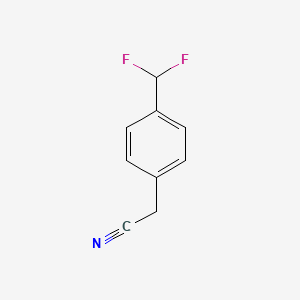

![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
